Home > Products > Screening Compounds P28812 > Prostaglandin D synthase (hematopoietic-type) inhibitor F092
Prostaglandin D synthase (hematopoietic-type) inhibitor F092 -

Prostaglandin D synthase (hematopoietic-type) inhibitor F092

Catalog Number: EVT-280838
CAS Number:
Molecular Formula: C20H17N5O2
Molecular Weight: 359.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

H-PGDS is an enzyme that catalyzes the conversion of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2) []. PGD2 is a potent inflammatory mediator involved in various physiological processes, including inflammation, allergic reactions, and sleep regulation [, ]. H-PGDS inhibitors block the production of PGD2 and are being investigated as potential therapeutic agents for treating various diseases.

HQL-79 (4-benzhydryloxy-1-[3-(1H-tetrazol-5-yl)-propyl]-piperidine)

Compound Description: HQL-79 is a potent and orally active inhibitor of human hematopoietic prostaglandin D synthase (H-PGDS) [ [], [] ]. Initially developed as a histamine H1 receptor antagonist, HQL-79 exhibits anti-allergic and anti-asthmatic effects partially through the inhibition of PGD2 production [ [] ]. Studies have shown its efficacy in suppressing antigen-induced eosinophilic accumulation in the lungs, reducing gliosis and demyelination in twitcher mice, and ameliorating muscular dystrophy in mdx mice [ [], [] ]. HQL-79 exhibits competitive inhibition against PGH2 and non-competitive inhibition against GSH, binding within the catalytic cleft of H-PGDS between Trp104 and GSH [ [] ].

TFC-007

Compound Description: TFC-007 is a potent and selective inhibitor of H-PGDS [ [] ]. Studies have shown that TFC-007 effectively suppresses prostaglandin D2 (PGD2) production [ [] ].

PROTAC(H-PGDS)-1

Compound Description: PROTAC(H-PGDS)-1 represents a novel approach to modulating H-PGDS activity by inducing its degradation [ [] ]. This chimeric small molecule consists of TFC-007 linked to pomalidomide, an E3 ligase ligand. PROTAC(H-PGDS)-1 facilitates the ubiquitination and subsequent degradation of H-PGDS via the ubiquitin-proteasome system, resulting in potent and sustained suppression of PGD2 production [ [] ].

PK007

Compound Description: PK007 is another novel H-PGDS inhibitor exhibiting promising results in a Duchenne muscular dystrophy (DMD) mdx mouse model [ [] ]. Treatment with PK007 led to a two-fold increase in hindlimb grip strength in mdx mice, reaching levels comparable to the strain control mice [ [] ]. Furthermore, PK007 significantly reduced muscle necrosis, fibrosis, and the levels of the DMD blood biomarker, muscle creatine kinase activity [ [] ].

Overview

Prostaglandin D synthase (hematopoietic-type) inhibitor F092 is a potent inhibitor of hematopoietic prostaglandin D synthase, an enzyme involved in the biosynthesis of prostaglandin D2. This compound has garnered attention due to its potential therapeutic applications in managing inflammatory conditions and allergic diseases. Hematopoietic prostaglandin D synthase plays a crucial role in the production of prostaglandin D2, which is implicated in various physiological processes, including sleep regulation, immune response, and inflammation.

Source

F092 was developed as part of research aimed at identifying selective inhibitors for hematopoietic prostaglandin D synthase. The compound is commercially available from various suppliers, including Cayman Chemical and Biomol, where it is listed with a binding affinity (KD) of 0.14 nM, indicating its high potency as an inhibitor .

Classification

F092 falls under the category of small molecule inhibitors specifically targeting the hematopoietic type of prostaglandin D synthase. It is classified as a biochemical agent with significant implications for pharmacological research and potential clinical applications.

Synthesis Analysis

Methods

The synthesis of hematopoietic prostaglandin D synthase inhibitor F092 typically involves organic synthesis techniques that may include:

  • Refluxing: Heating the reaction mixture to promote reaction kinetics.
  • Chromatography: Used for purification to isolate F092 from by-products.
  • Crystallization: To obtain pure crystalline forms of the compound.

Technical Details

While specific synthetic pathways for F092 are proprietary and not publicly detailed, inhibitors of this class often utilize structure-activity relationship studies to optimize their efficacy and selectivity against hematopoietic prostaglandin D synthase.

Molecular Structure Analysis

Structure

Data

For precise structural data, researchers can refer to databases like the Protein Data Bank for related structures or utilize computational modeling tools to predict the binding interactions between F092 and hematopoietic prostaglandin D synthase.

Chemical Reactions Analysis

Reactions

The primary reaction involving hematopoietic prostaglandin D synthase inhibitor F092 is its competitive inhibition of the enzymatic conversion of prostaglandin H2 to prostaglandin D2. This inhibition can lead to decreased levels of prostaglandin D2, thereby modulating its physiological effects.

Technical Details

Inhibitors like F092 typically interact with specific amino acid residues within the active site of the enzyme, preventing substrate access and subsequent reaction. The binding affinity (KD = 0.14 nM) suggests that F092 effectively occupies the active site, blocking the conversion process .

Mechanism of Action

Process

F092 functions primarily as a competitive inhibitor for hematopoietic prostaglandin D synthase. By binding to the enzyme's active site, it prevents the substrate (prostaglandin H2) from undergoing conversion into prostaglandin D2. This action ultimately results in reduced levels of prostaglandin D2 in biological systems.

Data

The mechanism has been studied using molecular docking simulations, which provide insights into how F092 interacts with key residues within the enzyme's active site. Such studies are essential for understanding its pharmacodynamics and optimizing its therapeutic profile.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 23,343.65 Da.
  • Solubility: Typically soluble in organic solvents; specific solubility data may vary based on formulation.

Chemical Properties

Relevant studies often analyze these properties to ensure that compounds like F092 maintain efficacy while minimizing potential side effects.

Applications

F092 has significant potential applications in scientific research and pharmacology:

  • Therapeutic Uses: As an inhibitor of hematopoietic prostaglandin D synthase, F092 may be useful in treating allergic diseases such as asthma, rhinitis, and dermatitis by modulating inflammatory responses associated with elevated levels of prostaglandin D2 .
  • Research Tool: It serves as a valuable tool for studying the role of prostaglandins in various biological processes and diseases.

Properties

Product Name

Prostaglandin D synthase (hematopoietic-type) inhibitor F092

IUPAC Name

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-pyridin-2-ylpyrimidine-5-carboxamide

Molecular Formula

C20H17N5O2

Molecular Weight

359.4 g/mol

InChI

InChI=1S/C20H17N5O2/c26-18-5-3-11-25(18)16-8-6-15(7-9-16)24-20(27)14-12-22-19(23-13-14)17-4-1-2-10-21-17/h1-2,4,6-10,12-13H,3,5,11H2,(H,24,27)

InChI Key

MYYXEGDPWAHVAZ-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CN=C(N=C3)C4=CC=CC=N4

Solubility

Soluble in DMSO

Synonyms

Prostaglandin D synthase (hematopoietic-type) inhibitor F092

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CN=C(N=C3)C4=CC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.